Snx-5422
Vue d'ensemble
Description
SNX-5422 is a synthetic, novel, small molecule Hsp90 Inhibitor . It is an oral formulation that demonstrates strong efficacy and tolerability . SNX-5422 is positioned as a breakthrough therapy with broad applicability across a wide range of cancers .
Molecular Structure Analysis
The molecular formula of SNX-5422 is C25H30F3N5O4 . The average molecular weight is 521.541 and the monoisotopic mass is 521.224988955 .
Chemical Reactions Analysis
SNX-5422 is a prodrug of SNX-2112 . Once in the body, SNX-5422 is converted to SNX-2112, which is the active form . This conversion is consistent and rapid, observed in mice, rats, and dogs .
Physical And Chemical Properties Analysis
The physical and chemical properties of SNX-5422 include its molecular formula (C25H30F3N5O4) and molecular weight (521.53) . More detailed physical and chemical properties are not available in the retrieved resources.
Applications De Recherche Scientifique
Antitumor Effects in Combination with Immunotherapy : SNX-5422, a prodrug of SNX-2112, inhibits Heat-shock protein 90 (Hsp90) and has shown promising antitumor effects in combination with checkpoint inhibitors in cancer models. This combination has been tested in preclinical studies and demonstrated significant antitumor activity in murine colon cancer models, suggesting potential for clinical development in cancer therapy (Sun, Hu, & Orlemans, 2018).
Treatment of Advanced Lung Cancers : In phase 1 studies, SNX-5422 combined with carboplatin and paclitaxel showed efficacy in patients with advanced lung cancers. The studies focused on evaluating the safety, tolerability, and pharmacokinetics of SNX-5422, and results indicated its potential as a treatment for lung cancer (Gutierrez et al., 2015; 2017; 2021).
Inhibition of Tumor Cell Growth and Angiogenesis : SNX-5422 was investigated in phase I studies for its effects on various solid tumors. It was found to inhibit tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by affecting signaling via Akt and ERK (Infante et al., 2014).
Chemoproteomics-Based Drug Discovery : The discovery of SNX-5422 as an Hsp90 inhibitor was driven by a chemoproteomics-based drug discovery strategy. This method allowed for the data-driven selection of both biological targets and chemical hits, exemplified in the development of SNX-5422 for clinical studies (Fadden et al., 2010).
Potential Treatment for SARS-CoV-2 : Research has also suggested that SNX-5422, due to its Hsp90 inhibiting properties, could be a potential treatment for SARS-CoV-2. It has been shown to inhibit SARS-CoV-2 replication in vitro and dampen expression of inflammatory pathways in human primary airway epithelial cells, indicating a role in early-stage infection treatment (Goswami et al., 2021).
Enhanced Neoantigen Presentation in Cancer Cells : SNX-5422 has been found to enhance the presentation of neoantigens on the surface of tumor cells, suggesting its usefulness in immunotherapy of cancer. This effect is independent of the induction of apoptosis, indicating a unique mechanism of action (Yap et al., 2019).
Propriétés
IUPAC Name |
[4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30F3N5O4/c1-24(2)10-18-21(19(34)11-24)22(25(26,27)28)32-33(18)14-5-8-16(23(30)36)17(9-14)31-13-3-6-15(7-4-13)37-20(35)12-29/h5,8-9,13,15,31H,3-4,6-7,10-12,29H2,1-2H3,(H2,30,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDSOVJPJZVBTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=NN2C3=CC(=C(C=C3)C(=O)N)NC4CCC(CC4)OC(=O)CN)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30F3N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50238270 | |
Record name | SNX 5422 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50238270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
SNX-5422 is a direct, potent inhibitor of Hsp90 across a broad range of human cancer cell lines and causes degradation of important Hsp90 client proteins including HER2, AKT and ERK. | |
Record name | SNX-5422 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06070 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Snx-5422 | |
CAS RN |
908115-27-5 | |
Record name | SNX 5422 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0908115275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SNX-5422 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06070 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SNX 5422 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50238270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SNX-5422 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BF52J69Q8T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.